![molecular formula C15H10ClF3N2O3 B7543727 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B7543727.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide is a chemical compound that has been widely studied in the field of scientific research. It is commonly referred to as CFTR(inh)-172 and is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
Wirkmechanismus
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 works by binding to a specific site on the N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide chloride channel and preventing the channel from opening. This inhibition of the N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide chloride channel results in a decrease in chloride ion secretion and an increase in airway surface liquid volume, which can help to prevent the development of lung disease in CF patients.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on the N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide chloride channel, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 has been found to increase the expression of other chloride channels in airway epithelial cells, which can help to compensate for the loss of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide function in CF patients. N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which can help to reduce inflammation in the lungs of CF patients.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 has a number of advantages and limitations for use in lab experiments. One advantage is its high potency and selectivity for the N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide chloride channel, which makes it a valuable tool for studying the role of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide in CF and other diseases. Another advantage is its ability to prevent the development of lung disease in CF patients, which makes it a potential therapeutic agent for the treatment of CF. However, one limitation is that N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 is not effective against all N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide mutations, which limits its usefulness in some experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172. One area of research is the development of more potent and selective N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide inhibitors that can be used to treat CF and other diseases. Another area of research is the identification of new targets for CF therapy, such as the upregulation of other chloride channels or the reduction of inflammation in the lungs. Additionally, research is needed to better understand the biochemical and physiological effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 and its potential for use in other disease states.
Synthesemethoden
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 involves a series of chemical reactions that convert 2-chloro-5-(trifluoromethyl)aniline to the final product. The first step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-methyl-4-nitrobenzoic acid to form the final product, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172. The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 has been optimized to provide high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 has been extensively studied in the field of scientific research, particularly in the area of cystic fibrosis (CF) research. CF is a genetic disorder that affects the lungs, pancreas, and other organs, resulting in the production of thick, sticky mucus that can clog airways and lead to infections. N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 has been found to be a potent and selective inhibitor of the N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide chloride channel, which is defective in CF patients. By inhibiting the N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide chloride channel, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 can prevent the excessive secretion of chloride ions and the subsequent dehydration of airway surfaces that contribute to the development of lung disease in CF patients.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O3/c1-8-6-9(2-5-13(8)21(23)24)14(22)20-12-7-10(15(17,18)19)3-4-11(12)16/h2-7H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFJOBKUOUXEOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.